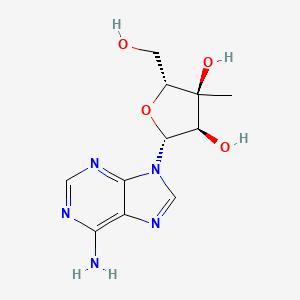
3'-C-Methyladenosine
描述
3’-C-Methyladenosine is a modified nucleoside where a methyl group is attached to the 3’ carbon of the ribose sugar. This compound is of significant interest due to its potential biological and therapeutic applications, particularly in the field of oncology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-C-Methyladenosine typically involves the methylation of adenosine at the 3’ position. This can be achieved through various chemical reactions, including:
Direct Methylation: Using methylating agents such as methyl iodide in the presence of a base.
Enzymatic Methylation: Utilizing specific methyltransferases that target the 3’ position of adenosine.
Industrial Production Methods: Industrial production of 3’-C-Methyladenosine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Where the reaction is carried out in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: A more modern approach that allows for continuous production and better control over reaction parameters.
化学反应分析
Types of Reactions: 3’-C-Methyladenosine can undergo various chemical reactions, including:
Oxidation: Where the methyl group or other parts of the molecule are oxidized.
Reduction: Reduction of any oxidized forms of the compound.
Substitution: Where the methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
科学研究应用
3’-C-Methyladenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical properties.
Biology: Investigated for its role in RNA modification and its impact on gene expression and regulation.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Industry: Utilized in the development of nucleoside analogs for therapeutic purposes.
作用机制
The mechanism of action of 3’-C-Methyladenosine involves its incorporation into RNA, where it can affect RNA stability, splicing, and translation. It targets specific enzymes and pathways, such as:
Ribonucleotide Reductase Inhibition: By inhibiting this enzyme, 3’-C-Methyladenosine can disrupt DNA synthesis and cell proliferation, making it a potential anti-cancer agent.
RNA Modification: It can alter the methylation pattern of RNA, affecting gene expression and cellular functions.
相似化合物的比较
N6-Methyladenosine: Another methylated nucleoside with a methyl group at the N6 position of adenosine.
2’-O-Methyladenosine: Methylated at the 2’ position of the ribose sugar.
5-Methylcytidine: A methylated cytidine analog.
Uniqueness: 3’-C-Methyladenosine is unique due to its specific methylation at the 3’ position, which imparts distinct chemical and biological properties compared to other methylated nucleosides. This unique modification allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWWOXSMXQECL-ZGUVBZSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15397-13-4 | |
| Record name | 3′-C-Methyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15397-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(1-Naphthylmethyl)thio]acetic acid](/img/structure/B1607089.png)



![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)


